REACTION_CXSMILES
|
NC(C)(C)C/C=C/C(N([C@H](CC1C=CC2C(=CC=CC=2)C=1)[C:11]([N:13]([CH2:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[O:23]CCO)C)=O)C)=O.O.[OH:41]N1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.CN>CN(C)C=O.ClCCl.C(OCC)(=O)C>[OH:23][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[CH2:16][C:15]([NH:13][CH3:11])=[O:41] |f:1.2,3.4|
|
Name
|
|
Quantity
|
9.89 g
|
Type
|
reactant
|
Smiles
|
NC(C/C=C/C(=O)N(C)[C@@H](C(=O)N(C)CCC1=C(C=CC=C1)OCCO)CC1=CC2=CC=CC=C2C=C1)(C)C
|
Name
|
|
Quantity
|
8.61 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
8.67 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 16 h, while it
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
was slowly warming up to room temperature
|
Type
|
WASH
|
Details
|
washed with a 10% aqueous solution of sodium hydrogen sulfate (2×300 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous phases were extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated sodium hydrogen carbonate solution (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica (180 g)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)CC(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |